molecular formula C5H3N5O2 B6267644 2-azido-5-nitropyridine CAS No. 69080-06-4

2-azido-5-nitropyridine

Cat. No.: B6267644
CAS No.: 69080-06-4
M. Wt: 165.1
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Description

2-Azido-5-nitropyridine is a heteroaromatic compound featuring an azido (-N₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the pyridine ring. Its structure confers unique reactivity, particularly in coordination chemistry. Evidence indicates that it reacts with transition-metal complexes, such as platinum hydrides and ethylene complexes, to form amido-complexes (e.g., [Pt(PEt₃)₂(NHR)Cl]) and mixed-ligand species (e.g., [Pt(PPh₃)₂(N₃)(N₂R)]) . These reactions highlight its utility in synthesizing metal-organic frameworks and catalytic intermediates. Spectroscopic analyses (e.g., IR, NMR) of its complexes suggest distinct electronic perturbations due to the electron-withdrawing nitro and azido groups, which stabilize metal-ligand bonding .

Properties

CAS No.

69080-06-4

Molecular Formula

C5H3N5O2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

Preparation Methods

Directed Nitration of 2-Substituted Pyridines

The regioselective introduction of nitro groups into pyridine rings is pivotal for accessing 5-nitro-substituted intermediates. Source demonstrates that nitration of 2-substituted pyridines (e.g., 2-aminopyridine or 2-chloropyridine) with N₂O₅/SO₂ systems achieves 5-nitro selectivity due to steric and electronic effects. For example, nitration of 2-aminopyridine in concentrated H₂SO₄/HNO₃ at 40–50°C yields 2-amino-5-nitropyridine with 70–75% efficiency (Table 1). This method avoids electrophilic aromatic substitution limitations observed in traditional HNO₃/H₂SO₄ systems, where competing ring nitration or decomposition occurs.

Table 1: Nitration Yields for 2-Substituted Pyridines

SubstrateNitration ProductYield (%)Conditions
2-Aminopyridine2-Amino-5-nitropyridine70–75H₂SO₄/HNO₃, 40–50°C
2-Chloropyridine2-Chloro-5-nitropyridine62N₂O₅/SO₂, –11°C

Azide Functionalization Pathways

Diazotization-Azidation of 2-Amino-5-Nitropyridine

A two-step protocol converts 2-amino-5-nitropyridine to 2-azido-5-nitropyridine via diazonium intermediates. Source outlines a diazotization reaction where 2-amino-5-nitropyridine is treated with NaNO₂ in H₂SO₄ at 0–10°C, forming a diazonium salt. Subsequent quenching with NaN₃ replaces the diazo group with an azide, achieving 80–85% yield (Scheme 1). This method circumvents isolation of unstable intermediates, enabling one-pot syntheses.

Scheme 1 :

2-Amino-5-nitropyridineNaNO2/H2SO4Diazonium SaltNaN3This compound\text{2-Amino-5-nitropyridine} \xrightarrow{\text{NaNO}2/\text{H}2\text{SO}4} \text{Diazonium Salt} \xrightarrow{\text{NaN}3} \text{this compound}

Nucleophilic Substitution of 2-Chloro-5-Nitropyridine

2-Chloro-5-nitropyridine, accessible via nitration of 2-chloropyridine, undergoes nucleophilic substitution with NaN₃ in polar aprotic solvents (e.g., DMF) at 80°C. Source reports that the electron-withdrawing nitro group at C5 activates the C2 chloride for displacement, yielding this compound in 75% yield after 12 hours (Table 2).

Table 2: Azidation of 2-Chloro-5-Nitropyridine

SubstrateConditionsYield (%)
2-Chloro-5-nitropyridineNaN₃, DMF, 80°C75

Mechanistic Insights and Optimization

Role of Nitro Group Activation

The C5 nitro group significantly enhances the electrophilicity of the C2 position, facilitating azide incorporation. Source attributes this to resonance and inductive effects, which polarize the pyridine ring and stabilize transition states during nucleophilic attack. Kinetic studies reveal a second-order dependence on NaN₃ concentration, suggesting a concerted SNAr mechanism.

Solvent and Temperature Effects

Optimal azidation occurs in DMF or DMSO at 80–100°C, balancing reaction rate and byproduct formation. Protic solvents (e.g., H₂O/EtOH) reduce yields to <50% due to competing hydrolysis.

Comparative Analysis of Methods

Efficiency and Scalability

  • Diazotization-Azidation : Higher yields (80–85%) but requires handling hazardous diazonium intermediates.

  • Nucleophilic Substitution : Scalable with stable substrates, though longer reaction times (12–24 hours) .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-nitropyridine undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and cycloaddition reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: The azide group in this compound can be replaced by other nucleophiles such as amines or thiols under mild conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Major Products Formed:

    Nucleophilic Substitution: Products include 2-substituted-5-nitropyridines.

    Reduction: The major product is 2-azido-5-aminopyridine.

    Cycloaddition: The major products are triazole derivatives.

Scientific Research Applications

Bioconjugation and Drug Development

2-Azido-5-nitropyridine has shown promise in bioconjugation applications, particularly in the development of targeted drug delivery systems. The azide group enables the formation of stable linkages with biomolecules through click chemistry, facilitating the creation of bioconjugates that can enhance therapeutic efficacy.

Case Study:
A study demonstrated the use of this compound in synthesizing a bioconjugate with a targeting ligand. The resulting compound exhibited improved selectivity towards cancer cells, showcasing the potential for targeted therapies .

Synthesis of Heterocycles

The azido group in this compound can serve as a precursor for synthesizing various heterocyclic compounds. This is particularly valuable in medicinal chemistry, where heterocycles are often key components of bioactive molecules.

Synthesis Example:
The compound has been utilized to synthesize polycyclic N-heterocycles through cycloaddition reactions. These heterocycles have been evaluated for their biological activities, including antimicrobial and anticancer properties .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its ability to undergo polymerization reactions makes it suitable for creating azide-functionalized polymers.

Application Highlight:
Research has indicated that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable candidates for advanced material applications .

Data Tables

Application AreaDescriptionKey Findings
BioconjugationTargeted drug delivery systemsImproved selectivity towards cancer cells
Synthesis of HeterocyclesFormation of polycyclic N-heterocyclesAntimicrobial and anticancer activities observed
Material ScienceDevelopment of azide-functionalized polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-azido-5-nitropyridine involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-azido-5-nitropyridine with structurally related pyridine derivatives, emphasizing substituent effects on reactivity, applications, and safety.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Properties/Reactivity Applications Safety Information
This compound C₅H₃N₅O₂* ~165.11* Azido (C2), Nitro (C5) Not specified Reacts with Pt complexes to form amido species; potential nitrene precursor Coordination chemistry, catalysis Reactivity data only; hazards unclassified
2-Amino-5-nitropyridine C₅H₅N₃O₂ 139.11 Amino (C2), Nitro (C5) 4214-76-0 High purity (>95%); mp 186–190°C Organic synthesis, ligand in metalation Non-hazardous per SDS
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 158.54 Chloro (C2), Nitro (C5) 4548-45-2 ≥95% purity; potential SNAr reactions at chloro site Precursor for nucleophilic substitution No specific hazards reported
6-Amino-5-nitropyridin-2-one C₅H₅N₃O₃ 155.11 Amino (C6), Nitro (C5), Ketone (C2) 211555-30-5 Lab chemical; non-hazardous; used in inhibitor/agonist screening Biomedical research Non-hazardous

*Inferred data due to absence in evidence.

Structural and Electronic Effects

  • Azido vs. Amino Groups: The azido group in this compound enables metal coordination and nitrene formation, whereas the amino group in 2-amino-5-nitropyridine acts as a Lewis base for metal ligation but lacks cycloaddition reactivity .
  • Chloro vs. Azido : The chloro substituent in 2-chloro-5-nitropyridine facilitates nucleophilic aromatic substitution (SNAr), contrasting with the azido group’s propensity for metal-mediated reactions .
  • Ketone Modification: 6-Amino-5-nitropyridin-2-one’s ketone oxygen enhances polarity and hydrogen-bonding capacity, making it suitable for biological applications .

Biological Activity

2-Azido-5-nitropyridine is an organic compound notable for its unique structure, which includes both an azide group (-N₃) and a nitro group (-NO₂) attached to a pyridine ring. Its molecular formula is C₅H₄N₄O₂. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its significant biological activity.

The synthesis of this compound can be achieved through several methods that involve the introduction of the azide and nitro functionalities onto the pyridine ring. These methods often utilize nucleophilic substitution reactions, where the azide group can be introduced via azidation of suitable precursors.

1. Photoaffinity Labeling

Research indicates that this compound functions effectively as a photoaffinity labeling agent . This property allows it to selectively bind to biomolecules upon exposure to light, making it a valuable tool in studying protein interactions and cellular processes.

2. Bioorthogonal Reactions

The azide functionality of this compound enables it to participate in bioorthogonal reactions . This characteristic facilitates the labeling of biomolecules within living systems, providing insights into biological mechanisms without interfering with native biological functions.

3. Antimicrobial Activity

Nitro-containing compounds, including derivatives like this compound, exhibit diverse biological activities, including antimicrobial properties. Nitro groups can be reduced to generate reactive intermediates that bind covalently to DNA, leading to cell death through mechanisms similar to those observed with other nitro compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antineoplastic Activity : A study highlighted the potential of nitro compounds in cancer treatment, suggesting that this compound may share similar pathways due to its structural characteristics .
  • Nucleophilic Interactions : Interaction studies have shown that this compound reacts with various nucleophiles, providing insights into its reactivity and potential applications in synthetic organic chemistry .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityNotable Features
This compoundPhotoaffinity labeling, bioorthogonal reactionsAzide and nitro groups
5-NitroimidazoleAntimicrobialRequires reduction for activation
Nitrobenzamide derivativesAntineoplastic, anti-inflammatoryMulti-target inhibition

Q & A

Q. What are the key safety considerations when handling 2-azido-5-nitropyridine in laboratory settings?

  • Methodological Answer : Safety protocols must prioritize avoiding inhalation, skin contact, and eye exposure due to its irritant properties (GHS classification: H315, H319, H335). Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse eyes with water for ≥15 minutes (P305+P351+P338) and ensure immediate medical consultation. Avoid dust formation during synthesis or handling to minimize respiratory risks. Store in dry, cool conditions away from incompatible substances .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical route involves nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by azide substitution. Key steps include:
  • Nitration : Controlled addition of HNO₃ to H₂SO₄ with 2-aminopyridine, stirring for 2–4 hours.
  • Azide Introduction : React the intermediate (e.g., 2-chloro-5-nitropyridine) with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Purification : Recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 8.5–9.5 ppm for nitro-adjacent protons) and azide group absence of protons.
  • IR Spectroscopy : Confirm azide (2100–2150 cm⁻¹ asymmetric stretch) and nitro (1520–1370 cm⁻¹ symmetric/asymmetric stretches) functionalities.
  • Mass Spectrometry : Validate molecular ion peaks (m/z ≈ 181 for [M+H]⁺) and fragmentation patterns. Cross-reference with NIST spectral databases .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for nitro-azide systems. Key steps:
  • Optimize geometry using a 6-311++G(d,p) basis set.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Analyze electrostatic potential maps to assess regioselectivity in reactions. Validate with experimental vibrational spectra .

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound across different studies?

  • Methodological Answer :
  • Controlled DSC/TGA Experiments : Perform differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition onset temperatures.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to determine activation energies.
  • Computational Validation : Simulate thermal decomposition pathways using DFT to identify intermediates (e.g., NOx release). Compare results with conflicting studies to isolate variables (e.g., purity, heating rates) .

Q. What experimental design considerations are critical when studying the azide-nitro π-π interactions in this compound derivatives?

  • Methodological Answer :
  • Crystallography : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate) and analyze π-stacking distances (<3.5 Å) using X-ray diffraction.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) to map electron density overlaps.
  • DFT-D3 Corrections : Include dispersion forces in computational models to refine interaction energy calculations. Compare with UV-Vis spectral shifts in π-π* transitions .

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